molecular formula C13H13N3O2 B2965077 N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034577-67-6

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2965077
CAS No.: 2034577-67-6
M. Wt: 243.266
InChI Key: QKQXMEWKITXVIE-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a 6-hydroxypyrimidine core linked via a carboxamide bridge to a 2-ethylphenyl substituent. The hydroxypyrimidine moiety is a key pharmacophore known to participate in hydrogen bonding, which can be critical for interacting with biological targets such as enzymes and receptors . The ortho-ethylphenyl group contributes to the molecule's lipophilicity, potentially influencing its membrane permeability and bioavailability . Research into structurally related pyrimidine-4-carboxamide compounds has demonstrated a range of potential therapeutic applications, including as inhibitors of inflammatory mediators and in immunoregulation . Similar compounds are investigated for their binding affinity to specific receptors, such as the sphingosine 1-phosphate (S1P) receptor, highlighting the potential of this chemical class in autoimmune and inflammatory disease research, including models of multiple sclerosis . The synthetic route for such molecules typically involves the coupling of a substituted pyrimidine carboxylic acid with an appropriate aniline derivative, such as 2-ethylaniline, often employing standard peptide coupling reagents . Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns and for exploring structure-activity relationships (SAR). This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-ethylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-9-5-3-4-6-10(9)16-13(18)11-7-12(17)15-8-14-11/h3-8H,2H2,1H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQXMEWKITXVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2-ethylphenylamine with a pyrimidine derivative under specific conditions. One common method includes the use of a piperidine-catalyzed three-component reaction, which involves the condensation of 2-ethylphenylamine, a pyrimidine derivative, and a suitable aldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form a ketone derivative.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The hydrogen atoms in the pyrimidine ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(2-ethylphenyl)-6-oxopyrimidine-4-carboxamide.

    Reduction: Formation of N-(2-ethylphenyl)-6-aminopyrimidine-4-carboxamide.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

  • Substituents: 2-Fluorophenyl group at position 4. 6-Methyl and 2-phenyl groups on the pyrimidine core. 4-Methoxyphenylaminomethyl group at position 5.
  • Key Features :
    • Fluorine enhances electronegativity and metabolic stability.
    • Methyl at position 6 reduces solubility compared to hydroxyl in the target compound.
    • Intramolecular N–H⋯N hydrogen bonding stabilizes conformation .
  • Bioactivity : Demonstrates antibacterial and antifungal activity, attributed to its substituted pyrimidine core and aromatic substituents .

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide ()

  • Substituents: Dual pyrimidine rings with 4-methyl and 2-carboxamide groups. Ethylamino linker and 4-methoxyphenylamino substituent.
  • Methoxy group enhances lipophilicity but reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound. Molecular weight (393.4 g/mol) is higher than the target compound (estimated 243 g/mol), which may impact bioavailability .

Core Structural Variations

Thieno[2,3-d]pyrimidine Derivatives ()

  • Core Structure: Thieno[2,3-d]pyrimidine (fused bicyclic system).
  • Substituents: Tetrahydro-2H-pyran-4-yloxy and dimethylaminoethyl groups.
  • Key Features :
    • Fused ring system increases planarity and target affinity.
    • Oxygen in the tetrahydropyran group improves solubility compared to purely aromatic substituents.

Comparative Data Tables

Table 1: Substituent and Molecular Properties

Compound Core Structure Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Functional Groups
N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide Pyrimidine 2-Ethylphenyl carboxamide Hydroxyl ~243 –OH, –CONH–
Compound from Pyrimidine 2-Fluorophenyl Methyl ~414 –F, –CH3, –OCH3
Compound from Bipyrimidine 4-Methylpyrimidine-2-carboxamide Methyl (on second pyrimidine) 393.4 –OCH3, –CONH–
Compound from Thieno[2,3-d]pyrimidine Dimethylaminoethyl Not reported –O– (tetrahydropyran), –N(CH3)2

Research Implications and Limitations

  • Structural Insights : The hydroxyl group in the target compound may improve solubility but reduce membrane permeability compared to methyl or fluorine-containing analogs .
  • Bioactivity Gaps: No direct microbiological data are available for this compound, limiting comparative analysis.
  • Synthetic Challenges : and highlight the complexity of synthesizing fused or bipyrimidine systems, suggesting the target compound’s simpler structure may offer synthetic advantages .

Biological Activity

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy. This article reviews the biological activity of this compound, detailing its mechanisms, effects on various cell lines, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound is known to bind to enzymes or receptors, inhibiting their activity. Notably, it may inhibit certain kinases involved in cell signaling pathways, which can lead to the suppression of cancer cell proliferation.

Biological Activity

1. Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines. For instance, it shows significant inhibitory effects on human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

2. Anti-inflammatory Effects

Recent research has also highlighted the anti-inflammatory potential of this compound. It has been shown to suppress the activity of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation and pain signaling. The compound's IC50 values against COX-2 inhibition suggest comparable efficacy to established anti-inflammatory drugs like celecoxib .

Data Table: Biological Activity Summary

Biological Activity Cell Line/Target IC50 Value (µM) Reference
AntiproliferativeCaco-237.4
AntiproliferativeHCT-1168.9
COX-2 InhibitionCOX-20.04

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on the antiproliferative effects of this compound, researchers treated Caco-2 and HCT-116 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant changes observed at concentrations as low as 5 µM. Gene expression analysis revealed that treatment led to decreased expression of PI3K and AKT pathways, which are crucial for cancer cell survival and proliferation .

Case Study 2: Anti-inflammatory Activity

In another investigation assessing the anti-inflammatory properties, the compound was tested in carrageenan-induced paw edema models in rats. Results showed a marked reduction in edema compared to control groups, suggesting that this compound effectively mitigates inflammation through COX inhibition .

Q & A

Q. Basic Research Focus

  • NMR : 1^1H and 13^{13}C NMR confirm the ethylphenyl substitution (δ 1.2–1.4 ppm for CH3_3, δ 2.6–3.0 ppm for CH2_2) and hydroxypyrimidine protons (δ 8.0–8.5 ppm). 15^{15}N NMR can resolve hydrogen bonding in the pyrimidine ring .
  • FT-IR : Detect O–H stretching (3200–3400 cm1^{-1}) and carboxamide C=O (1650–1680 cm1^{-1}).
  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O between the hydroxypyrimidine and carboxamide groups), which influence crystal packing and stability .

What strategies can resolve contradictions in biological activity data across different studies?

Advanced Research Focus
Discrepancies in bioactivity (e.g., kinase inhibition vs. no observed effect) may arise from:

  • Solubility Variability : Use standardized DMSO stock solutions with concentration verification via LC-MS.
  • Assay Conditions : Control pH (e.g., 7.4 for physiological relevance) and ionic strength to minimize false negatives.
  • Structural Analog Comparison : Compare with derivatives like N-(4-fluorophenyl) analogs to identify substituent effects on target binding. Parallel molecular docking studies (e.g., using AutoDock Vina) can predict binding modes and explain activity differences .

How does the presence of the ethylphenyl group influence the compound’s physicochemical properties?

Q. Basic Research Focus

  • Lipophilicity : The ethyl group increases logP by ~0.5 units compared to methyl analogs, enhancing membrane permeability (measured via shake-flask method).
  • Metabolic Stability : The bulky ethylphenyl group reduces oxidative metabolism in microsomal assays, as evidenced by slower depletion rates in CYP3A4 incubations .
  • Solubility : Aqueous solubility decreases due to hydrophobicity; co-solvents (e.g., PEG 400) or cyclodextrin complexes may improve bioavailability .

How to design experiments to study hydrogen bonding interactions in the crystal structure?

Q. Advanced Research Focus

  • X-ray Diffraction : Resolve the orientation of the hydroxypyrimidine group relative to the carboxamide. Dihedral angles >80° indicate non-planar conformations, reducing π-π stacking .
  • Thermogravimetric Analysis (TGA) : Correlate hydrogen bond strength with thermal stability; stronger bonds (e.g., N–H⋯O) increase decomposition temperatures.
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict hydrogen bond energies and compare with experimental data .

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